8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique bromine and isopentyl substitutions, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of a purine precursor followed by alkylation. The reaction conditions may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Alkylation: Introducing the isopentyl and methyl groups using appropriate alkyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous flow reactors: For efficient bromination and alkylation.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by nucleophiles.
Oxidation and reduction: The purine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Using reagents like sodium azide or thiols.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted purines can be formed.
Oxidation products: Oxidized purine derivatives.
Reduction products: Reduced purine derivatives.
Scientific Research Applications
8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its purine structure.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its interaction with biological targets. Typically, purine derivatives can:
Inhibit enzymes: Such as phosphodiesterases or kinases.
Modulate receptors: Such as adenosine receptors.
Affect nucleic acid synthesis: By incorporating into DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine.
Theobromine: 3,7-Dimethylxanthine.
Theophylline: 1,3-Dimethylxanthine.
Uniqueness
8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
126118-55-6 |
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Molecular Formula |
C11H15BrN4O2 |
Molecular Weight |
315.17 g/mol |
IUPAC Name |
8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C11H15BrN4O2/c1-6(2)4-5-16-7-8(13-10(16)12)15(3)11(18)14-9(7)17/h6H,4-5H2,1-3H3,(H,14,17,18) |
InChI Key |
DBQYZQFOQFOBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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